molecular formula C7H8ClN3O2 B1601445 Ethyl 5-amino-2-chloropyrimidine-4-carboxylate CAS No. 59950-50-4

Ethyl 5-amino-2-chloropyrimidine-4-carboxylate

Cat. No. B1601445
CAS RN: 59950-50-4
M. Wt: 201.61 g/mol
InChI Key: BNFCEIMRFKQNND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-2-chloropyrimidine-4-carboxylate, or ECPC, is a synthetic compound that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Ethyl 5-amino-2-chloropyrimidine-4-carboxylate is involved in the synthesis of various pharmaceutical compounds. For example, derivatives of pyrimidine-5-carboxylate, including ethyl 2-amino-4-chloro-6-(2, 4, 6 trichloro phenyl amino) pyrimidine-5-carboxylate, have been synthesized and tested for their antibacterial, antifungal, and anti-inflammatory activities. These derivatives are confirmed through methods such as elemental analysis, IR, 1HNMR, and Mass spectroscopy (Dongarwar et al., 2011).

Chemical Synthesis and Reactions

Ethyl 5-amino-2-chloropyrimidine-4-carboxylate serves as a precursor in the synthesis of complex organic compounds. For instance, its reaction with various chemicals has been used to synthesize novel heterocyclic systems, such as 5H-1-thia-3,5,6,8-tetraazaacenaphthylenes, by acid-catalyzed cyclocondensation with triethyl orthoformate (Tumkevičius, 1995). Additionally, its reaction with 2-chloropyrimidine and 2-chlorobenzoxazole has been explored for the synthesis of imidazopyrimidine and aminoindole derivatives, highlighting its versatility in chemical reactions (Marjani & Khalafy, 2010).

Gene Expression Inhibition Studies

Ethyl 5-amino-2-chloropyrimidine-4-carboxylate and its analogues have been studied for their potential in inhibiting gene expression. Research shows that certain analogues can inhibit AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells, suggesting potential applications in gene regulation studies (Palanki et al., 2002).

Heterocyclic Chemistry

This compound is crucial in the field of heterocyclic chemistry, where it's used to create various heterocyclic structures. Its ability to undergo nucleophilic substitution reactions has led to the development of diverse compounds like thiazolopyrimidines and thiazolodipyrimidines, expanding the scope of synthetic heterocyclic chemistry (Sherif et al., 1993).

properties

IUPAC Name

ethyl 5-amino-2-chloropyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c1-2-13-6(12)5-4(9)3-10-7(8)11-5/h3H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFCEIMRFKQNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482788
Record name Ethyl 5-amino-2-chloropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59950-50-4
Record name Ethyl 5-amino-2-chloropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a Parr hydrogenator, ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate (2.16 g, 8.12 mmol), 10% Pd/C (2.0 g, 0.94 mmol), magnesium monoxide (1.60 g, 39.7 mmol) and 1,4-dioxane (100 mL) were charged. The hydrogenation was allowed to go at room temperature under 50-60 psi for 2 days while monitored by LCMS. The reaction mixture was filtered through Celite and washed with methanol. The filtrate was concentrated and purified via flash chromatography eluting with 50 to 100% ethyl acetate in heptane to give ethyl 5-amino-2-chloropyrimidine-4-carboxylate (0.90 g, 55%).
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

10% Palladium on carbon (0.2 eq) was added to a N2-flushed mixture of ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate (1 eq) and magnesium oxide (2 eq) in 1,4-dioxane (0.15 M). The reaction was purged with H2 under atmospheric pressure at rt. After 16 h additional portions of 10% Pd/C (0.3 eq) and MgO (5 eq) were added and the reaction continued to purge with H2 under atmospheric pressure for 6 h at rt. The crude solids were filtered through a pad of Celite on a paper lined Buchner funnel and washed with CH2Cl2. The filtrate was transferred to a separatory funnel, washed twice with H2O and once with brine, then dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. The crude product was dissolved in CH2Cl2, loaded onto a SiO2 column, and purified by flash chromatography (10-20-30% EtOAc in hexanes) to give ethyl 5-amino-2-chloropyrimidine-4-carboxylate. LC/MS (m/z): 202.0 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
[Compound]
Name
MgO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-amino-2-chloropyrimidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-amino-2-chloropyrimidine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-amino-2-chloropyrimidine-4-carboxylate
Reactant of Route 4
Ethyl 5-amino-2-chloropyrimidine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-amino-2-chloropyrimidine-4-carboxylate
Reactant of Route 6
Ethyl 5-amino-2-chloropyrimidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.